molecular formula C12H7ClN6O B2859168 2-[3-(4-Chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile CAS No. 872590-82-4

2-[3-(4-Chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile

Cat. No. B2859168
CAS RN: 872590-82-4
M. Wt: 286.68
InChI Key: HTVIKGMMGFTAEC-UHFFFAOYSA-N
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Description

The compound “2-[3-(4-Chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile” is a heterocyclic compound. It contains a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . This type of structure is common in many biologically active compounds .


Molecular Structure Analysis

The compound contains a triazolopyrimidine core with a chlorophenyl group at the 3-position and a nitrile group at the 2-position. The presence of these functional groups could influence the compound’s reactivity and interactions with biological targets .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have investigated the synthesis and evaluation of new pyrimidines and condensed pyrimidines incorporating the triazolopyrimidinyl moiety for antimicrobial properties. These studies involve creating derivatives and testing their efficacy against Gram-positive and Gram-negative bacteria, indicating potential uses in developing new antibacterial and antifungal agents (Essam Abdelghani et al., 2017).

Antioxidant Activity

Another area of interest is the antioxidant potential of derivatives incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety. Research has shown that some synthesized compounds exhibit antioxidant activity nearly equivalent to that of ascorbic acid, suggesting applications in combating oxidative stress (A. El‐Mekabaty, 2015).

Anti-inflammatory and Anticancer Properties

Derivatives have also been synthesized for the evaluation of anti-inflammatory and anticancer activities. These studies highlight the potential therapeutic applications of triazolopyrimidinyl compounds in treating inflammation and cancer, underscoring the compound's significance in medicinal chemistry research (H. Fahmy et al., 2012).

Inhibition of Carbonyl Reductase Enzyme

Research into the inhibition of the carbonyl reductase enzyme, which is involved in resistance to anticancer treatments, has identified derivatives of triazolopyrimidinyl compounds as potent inhibitors. This application is crucial for enhancing the efficacy of cancer therapies and reducing the cardiotoxicity of anthracyclines (Seth Adu Amankrah et al., 2021).

Molecular Docking and In Vitro Screening

The compound's derivatives have been subjected to molecular docking and in vitro screening to assess their potential as antimicrobial and anticancer agents. This research direction is vital for discovering new therapeutic agents with specific target interactions (E. M. Flefel et al., 2018).

Synthesis of Novel Heterocycles

There is also significant interest in synthesizing novel heterocycles containing the triazolopyrimidinyl moiety for various biological activities. This research underscores the versatility and potential of the compound in generating new molecules with diverse biological functions (S. Maddila et al., 2016).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in medicinal chemistry .

properties

IUPAC Name

2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN6O/c13-8-1-3-9(4-2-8)19-11-10(16-17-19)12(20)18(6-5-14)7-15-11/h1-4,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVIKGMMGFTAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C(=O)N(C=N3)CC#N)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-Chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile

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